molecular formula C18H19N3O B2649047 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide CAS No. 1226434-69-0

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide

Cat. No.: B2649047
CAS No.: 1226434-69-0
M. Wt: 293.37
InChI Key: JLCIEEBJECIPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is a chemical compound offered for research purposes. It is based on the 4-(1H-pyrrol-1-yl)benzamide scaffold, a structure of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . The core 4-(1H-pyrrol-1-yl)benzamide structure is recognized as a privileged scaffold in drug discovery. Research on closely related molecular hybrids, which combine a benzenesulfonamide moiety with a pyrrole ring, has demonstrated potent anticancer activity against a panel of human tumor cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . One such derivative, bearing a quinolinyl moiety, exhibited compelling biological activity by promoting apoptosis (programmed cell death) in cancer cells. The compound's mechanism of action is associated with the induction of cell cycle arrest in the G2/M phase and the activation of caspase enzymes, key mediators of apoptosis . The presence of the pyrrole ring is a significant feature, as this heterocycle is found in several promising clinical and preclinical anticancer agents, such as the Bcl-2 family inhibitor Obatoclax and the multi-targeted tyrosine kinase inhibitor Sunitinib . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

4-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(19-10-5-13-20-11-1-2-12-20)16-6-8-17(9-7-16)21-14-3-4-15-21/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCIEEBJECIPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with 3-(1H-pyrrol-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the diverse biological activities associated with pyrrole derivatives, including the target compound. The following are key areas where this compound has shown promise:

Anticancer Properties

Pyrrole-based compounds, including derivatives similar to 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide, have been evaluated for their anticancer activities. For instance, certain pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . A study noted that specific pyrrole-containing compounds exhibited significant inhibition of tumor cell growth through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

Research has indicated that compounds with a pyrrole structure can act as neuroprotective agents. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . This neuroprotective capability suggests potential applications in treating conditions such as Alzheimer's and Parkinson's diseases.

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives are noteworthy, with several studies reporting enhanced activity against resistant bacterial strains. For example, modifications to the pyrrole structure have led to compounds with improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . The development of this compound could lead to novel antibacterial agents.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Studies suggest that specific substitutions on the pyrrole ring significantly influence biological activity .

Case Study 1: Monoclonal Antibody Production

A study highlighted the use of pyrrole derivatives in enhancing monoclonal antibody production in cell cultures. The compound demonstrated the ability to increase cell-specific glucose uptake and ATP levels while suppressing unwanted glycosylation processes . This indicates its potential utility in biopharmaceutical manufacturing.

Case Study 2: Neuroprotection in Oxidative Stress Models

In experimental models of oxidative stress, certain pyrrole derivatives were shown to protect neuronal cells from damage induced by reactive oxygen species. These findings support further investigation into the neuroprotective mechanisms of pyrrole-containing compounds .

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C)
This compound (Target) C₁₈H₁₉N₃O 293.37 Dual pyrrole groups (benzamide 4-position and propyl 3-position) Not reported
3-({4-Nitro-1H-pyrazol-1-yl}methyl)-N-[1-(4-isopropylphenyl)propyl]benzamide C₂₃H₂₆N₄O₃ 406.48 Nitro-pyrazole, isopropylphenyl Not reported
N-(3-(3-(1H-Pyrrol-1-yl)-5-trifluoromethyl-2-pyridyloxy)propyl)-2-chloro-5-nitrobenzamide Not explicitly stated >400 (estimated) Pyrrole, trifluoromethyl, pyridyloxy, chloro, nitro 140–143

Key Observations:

Molecular Weight and Complexity : The target compound has a lower molar mass (~293 g/mol) compared to the nitro-pyrazole derivative (406 g/mol) and the trifluoromethylpyridyloxy analog (>400 g/mol). This reduction may enhance solubility and bioavailability.

Substituent Effects: The dual pyrrole groups in the target compound contrast with the nitro-pyrazole and isopropylphenyl groups in the C₂₃H₂₆N₄O₃ analog . The trifluoromethylpyridyloxy analog incorporates strong electron-withdrawing groups (Cl, NO₂, CF₃), likely enhancing thermal stability (m.p. 140–143°C) but reducing solubility in aqueous media.

Thermal Stability : The target compound’s melting point is unreported, but the presence of flexible propyl chains and absence of rigid groups (e.g., CF₃) suggest a lower melting point compared to the 140–143°C observed in the trifluoromethylpyridyloxy derivative .

Functional Implications

  • Pyrrole vs. Pyrazole : Pyrrole’s aromaticity and lone-pair electrons may facilitate interactions with biological targets (e.g., enzymes or receptors), whereas pyrazole’s nitro group could confer metabolic stability or toxicity risks .
  • Synthetic Accessibility : Introducing pyrrole groups may involve milder conditions (e.g., nucleophilic substitution) compared to nitration or trifluoromethylation steps required for analogs in .
  • Biological Potential: Pyrrole-containing compounds are prevalent in anticancer and antimicrobial agents. The target’s dual pyrrole motifs could enhance binding affinity through synergistic interactions, though this requires experimental validation.

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is a member of the pyrrole-containing compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}

This structure features two pyrrole rings connected by a propyl chain and an amide functional group, which is crucial for its biological activity.

Research indicates that compounds containing pyrrole moieties can exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrrole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies suggest that pyrrole-based compounds possess antibacterial and antifungal activities, potentially inhibiting microbial growth by disrupting cellular processes.
  • Neuroprotective Effects : Certain pyrrole derivatives have demonstrated neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialExhibits antibacterial activity against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives, including this compound. These compounds were tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of various pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

In vitro studies on neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to a decrease in reactive oxygen species (ROS) levels. This suggests that the compound may provide neuroprotection by mitigating oxidative damage.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of pyrrole-based compounds. For instance, substituents on the benzamide moiety can significantly influence the compound's potency and selectivity toward specific biological targets.

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